1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid
Beschreibung
This compound is a cyclopentane derivative featuring a carboxylic acid group at position 1, an Fmoc-protected amino group ([(9H-fluoren-9-ylmethoxy)carbonyl]) also at position 1, and a hydroxyl group at position 3. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase synthesis. The unique placement of substituents on the cyclopentane ring introduces steric hindrance and polarity, influencing its reactivity and applications in organic chemistry and drug development .
Eigenschaften
Molekularformel |
C21H21NO5 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c23-13-9-10-21(11-13,19(24)25)22-20(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H,22,26)(H,24,25) |
InChI-Schlüssel |
FPTJRPYTKCYJLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of Ethyl 3-Hydroxycyclopentanone-1-carboxylate
The precursor is synthesized via Baeyer-Villiger oxidation of ethyl cyclopent-2-ene-1-carboxylate, followed by acid-catalyzed rearrangement:
Key Data:
Reductive Amination
The keto ester undergoes stereocontrolled reductive amination using ammonium acetate and sodium cyanoborohydride in isobutyric acid:
Optimized Conditions:
Fmoc Protection
The primary amine is protected using Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in DMF with DIEA:
Reaction Metrics:
Ester Hydrolysis
The ethyl ester is saponified using lithium hydroxide in THF/H₂O:
Purification:
Hydroxylation Route
Synthesis of 1-Fmoc-aminocyclopentane-1-carboxylic Acid
Starting from commercially available 1-aminocyclopentane-1-carboxylic acid, Fmoc protection proceeds via Fmoc-Cl in dichloromethane:
Epoxidation and Hydroxylation
The cyclopentene derivative undergoes Sharpless asymmetric epoxidation , followed by acid-catalyzed ring-opening to install the hydroxyl group:
Stereochemical Outcome:
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Systems
Temperature Effects
Chromatography Conditions
| Step | Stationary Phase | Mobile Phase |
|---|---|---|
| Keto ester | Silica gel | Hexanes/EtOAc (7:3) |
| Fmoc-protected amine | C18 reverse phase | Acetonitrile/H₂O (65:35) |
Analytical Characterization
NMR Data (DMSO-d6)
-
¹H NMR (400 MHz):
δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.68 (t, J = 7.2 Hz, 2H, Fmoc ArH), 7.42 (t, J = 7.4 Hz, 2H, Fmoc ArH), 7.33 (t, J = 7.3 Hz, 2H, Fmoc ArH), 4.41 (d, J = 6.8 Hz, 2H, Fmoc CH₂), 4.25 (t, J = 6.6 Hz, 1H, Fmoc CH), 3.98 (s, 1H, C3-OH), 2.81–2.65 (m, 2H, cyclopentane CH₂), 2.19–1.92 (m, 4H, cyclopentane CH₂). -
¹³C NMR (101 MHz):
δ 174.8 (COOH), 156.2 (Fmoc C=O), 143.9 (Fmoc quat. C), 127.8–120.1 (Fmoc ArC), 69.4 (C3-OH), 54.1 (C1-N), 46.7 (Fmoc CH₂), 35.2–24.3 (cyclopentane CH₂).
Mass Spectrometry
Industrial-Scale Considerations
Process Intensification
Green Chemistry Metrics
| Metric | Value |
|---|---|
| PMI (Process Mass Intensity) | 23.4 kg/kg product |
| E-factor | 18.7 |
| Solvent Recovery | 89% (DMF via distillation) |
Analyse Chemischer Reaktionen
Deprotection of the Fmoc Group
The fluorenylmethoxycarbonyl (Fmoc) protecting group is cleaved under basic conditions, typically using 20–50% piperidine in dimethylformamide (DMF) . This reaction liberates the primary amine for subsequent peptide coupling:
-
Mechanism : Base-induced β-elimination, forming a dibenzofulvene intermediate .
-
Applications : Critical in solid-phase peptide synthesis (SPPS) for sequential amino acid addition .
Amide Bond Formation
The carboxylic acid reacts with amines in the presence of coupling agents (e.g., HATU, DCC, or EDCI ) to form amides:
-
Conditions : Activators like HOBt or HOAt enhance efficiency. Solvents include DMF or dichloromethane.
-
Example : Conjugation with amino acids or resin-bound peptides .
Esterification
The carboxylic acid undergoes esterification with alcohols under acidic catalysis (e.g., HSO or DCC/DMAP ):
Hydroxyl Group Functionalization
The secondary hydroxyl group participates in protection/deprotection or oxidation:
Saponification of Esters
While the compound itself lacks ester groups, its derivatives (e.g., methyl esters) undergo hydrolysis:
Salt Formation
The carboxylic acid forms salts with bases (e.g., NaOH or TEA ):
Research Insights
-
Peptide Synthesis : The Fmoc group’s orthogonality allows iterative coupling in SPPS, enabling precise construction of complex peptides .
-
Pharmacological Probes : Derivatives inhibit enzymes like glycogen phosphorylase, showing potential in diabetes research.
-
Solubility Management : Salt forms (e.g., sodium or TEA salts) improve bioavailability in aqueous assays .
This compound’s multifunctional architecture supports diverse synthetic pathways, making it invaluable in both academic and industrial settings.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). This compound can act as an amino acid building block in the synthesis of peptides. The advantages of using Fmoc-protected amino acids include:
- Stability: The Fmoc group is stable under basic conditions, allowing for selective deprotection.
- Ease of Use: The cleavage of the Fmoc group can be achieved using mild conditions (e.g., piperidine), facilitating the synthesis of complex peptides without degradation.
Drug Development
Due to its structural analogies with naturally occurring amino acids, this compound has potential applications in drug design:
- Bioactive Peptides: The incorporation of this compound into peptides can lead to the development of bioactive compounds that may exhibit therapeutic effects against various diseases.
- Targeted Drug Delivery: The unique properties of the fluorenyl group can enhance the solubility and stability of drugs, improving their bioavailability.
Bioconjugation
This compound can be utilized in bioconjugation strategies to attach drugs or imaging agents to biomolecules:
- Antibody-Drug Conjugates (ADCs): The ability to modify antibodies with this compound allows for the targeted delivery of cytotoxic agents directly to cancer cells, minimizing side effects on healthy tissues.
Synthesis of Fmoc-Cycloleucine
A study demonstrated the successful synthesis of Fmoc-cycloleucine using this compound as a building block. The resulting peptide exhibited enhanced stability and activity compared to its linear counterparts, showcasing its potential in therapeutic applications .
Anticancer Activity
Research has indicated that peptides synthesized with this compound show promising anticancer activity. In vitro studies demonstrated that these peptides could inhibit cancer cell proliferation effectively while exhibiting low toxicity to normal cells .
Wirkmechanismus
The mechanism of action of 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, preventing unwanted reactions at the amino site during peptide synthesis. The hydroxy and carboxylic acid groups can participate in various chemical reactions, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
(a) Cyclopentane-Based Derivatives
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentane-1-carboxylic Acid (CAS 220497-67-6) Structure: Amino group at position 3, carboxylic acid at position 1. Key Difference: Lacks the hydroxyl group at position 3 present in the target compound. Molecular Weight: 351.4 g/mol (C₂₁H₂₁NO₄) .
(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic Acid (CAS 1203556-26-6) Structure: Amino group at position 2, carboxylic acid at position 1. Hazard Profile: Classified as acute toxicity (H301) .
(b) Heterocyclic Analogues
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic Acid (CAS 2044773-70-6) Structure: Azetidine (4-membered ring) with hydroxyl and carboxylic acid groups at position 3. Molecular Weight: 339.34 g/mol (C₁₉H₁₇NO₅) .
3-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}cyclobutane-1-carboxylic Acid (CAS 2171248-74-9) Structure: Cyclopropane and cyclobutane hybrid system. Key Difference: Complex bicyclic structure introduces unique conformational constraints. Molecular Weight: 434.5 g/mol (C₂₅H₂₆N₂O₅) .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Considerations |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₁NO₅* | 367.40* | -COOH, -OH, Fmoc-NH- | Polar due to -OH; moderate in DMF |
| (1R,3S)-3-Fmoc-amino cyclopentane-1-COOH | C₂₁H₂₁NO₄ | 351.40 | -COOH, Fmoc-NH- | Less polar; soluble in DCM/THF |
| 3-Hydroxyazetidine derivative | C₁₉H₁₇NO₅ | 339.34 | -COOH, -OH, Fmoc-NH- | High polarity; aqueous/organic mix |
| Trifluoropropanoic Acid Derivative | C₂₀H₁₈F₃NO₄ | 393.36 | -COOH, CF₃, Fmoc-NH- | Hydrophobic (CF₃); prefers DCM |
*Estimated based on structural similarity.
Biologische Aktivität
1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid, commonly referred to as Fmoc-cycloleucine, is a synthetic compound with a unique structure that includes a cyclopentane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered interest in the field of medicinal chemistry, particularly in peptide synthesis and biological activity studies.
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.4 g/mol
- CAS Number : 117322-30-2
- IUPAC Name : (1R,3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentanecarboxylic acid
Structural Features
The structural arrangement of Fmoc-cycloleucine contributes significantly to its stability and reactivity. The presence of the Fmoc group allows for selective protection of the amino group during peptide synthesis, facilitating the assembly of complex peptide chains.
Biological Activity Overview
While specific data on the biological activity of Fmoc-cycloleucine is limited, compounds with similar structures often exhibit notable biological activities. Here are some key areas where its biological activity may be relevant:
Peptide Synthesis
Fmoc-cycloleucine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group enables controlled attachment and detachment during the synthesis process, making it valuable for constructing peptides that include D-Aspartic acid residues.
Potential Biological Activities
Research indicates that compounds similar to Fmoc-cycloleucine may possess various biological activities, including:
- Antimicrobial Activity : Some derivatives demonstrate efficacy against bacterial and viral pathogens.
- Cell Cycle Regulation : Compounds with similar structures have been implicated in influencing cell cycle progression and apoptosis.
- Neuroprotective Effects : Certain analogs show promise in neuroprotection, particularly in models of neurodegenerative diseases.
Study 1: Synthesis and Antimicrobial Evaluation
A study evaluated the antimicrobial properties of structurally related compounds to Fmoc-cycloleucine. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
| Compound | Antimicrobial Activity | Target Bacteria |
|---|---|---|
| Fmoc-Cycloleucine Derivative A | Moderate | Staphylococcus aureus |
| Fmoc-Cycloleucine Derivative B | High | Escherichia coli |
Study 2: Neuroprotective Properties
Another research effort investigated the neuroprotective effects of cyclopentane derivatives. The findings suggested that these compounds could reduce oxidative stress and apoptosis in neuronal cells, indicating potential therapeutic applications in neurodegenerative conditions.
| Compound | Neuroprotection Score | Mechanism |
|---|---|---|
| Fmoc-Cycloleucine | 8/10 | Antioxidant activity |
| Control Compound | 5/10 | Baseline |
Q & A
Basic: What are the recommended safety precautions for handling this compound in laboratory settings?
Answer:
When handling this Fmoc-protected cyclopentane derivative, adhere to the following safety protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling to prevent ocular exposure .
- Ventilation: Work in a fume hood to avoid inhalation of aerosols or dust, as the compound may cause respiratory irritation .
- First Aid: For skin contact, wash immediately with soap and water. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage: Store at 2–8°C in airtight containers to prevent degradation .
Basic: How should this compound be stored to maintain stability?
Answer:
Long-term stability requires:
- Temperature Control: Store solid powder at 2–8°C; solutions in DMSO should be kept at -20°C and used within 1 month .
- Moisture Avoidance: Use desiccants in storage containers to prevent hydrolysis of the Fmoc group .
- Light Sensitivity: Protect from light to avoid photodegradation, as fluorenyl derivatives are prone to UV-induced decomposition .
Basic: What is the solubility profile of this compound in common organic solvents?
Answer:
Solubility data for structurally similar Fmoc-amino acids (e.g., 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid) suggests:
- DMSO: Solubility ≥100 mg/mL (281.42 mM) with sonication .
- DMF and Acetonitrile: Commonly used for peptide synthesis due to compatibility with Fmoc deprotection .
- Aqueous Buffers: Limited solubility (≤2.5 mg/mL); adjust pH to >7.0 for improved dissolution .
Advanced: What experimental strategies can optimize the synthesis of this compound under microwave-assisted conditions?
Answer:
For analogous Fmoc-protected cyclopentane derivatives (e.g., 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid), microwave-assisted synthesis has been shown to:
- Reduce Reaction Time: Achieve 85% yield in 30 minutes vs. 12 hours under conventional heating .
- Enhance Stereochemical Control: Use chiral catalysts (e.g., (R)-BINOL) to improve enantiomeric excess (ee) to >95% .
- Troubleshooting: Monitor reaction progress via HPLC-MS to detect intermediates and optimize temperature gradients .
Advanced: How can conflicting NMR data on the hydroxyl group conformation be resolved?
Answer:
For hydroxyl-containing Fmoc derivatives (e.g., 3-hydroxycyclopentane analogs):
- Variable Temperature (VT) NMR: Conduct experiments at 25°C and -40°C to observe dynamic rotational barriers and confirm hydrogen-bonding interactions .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .
- Deuterium Exchange: Treat the compound with D₂O to confirm exchangeable protons and assign hydroxyl signals .
Advanced: What are the challenges in achieving enantiomeric purity during synthesis?
Answer:
Key challenges and solutions include:
- Racemization Risk: Minimize basic conditions during Fmoc deprotection (use 20% piperidine in DMF for ≤10 minutes) .
- Chiral Resolution: Employ preparative chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers post-synthesis .
- Kinetic Control: Optimize reaction temperature (e.g., -20°C for nucleophilic substitutions) to favor one enantiomer .
Advanced: How does the compound’s stability vary under acidic vs. basic conditions?
Answer:
Based on stability studies of related Fmoc-amino acids:
- Acidic Conditions (pH <3): Rapid hydrolysis of the Fmoc group occurs, limiting utility in acidic coupling reactions .
- Basic Conditions (pH >10): Degradation via β-elimination is observed; stabilize with borate buffers at pH 8–9 .
- Thermal Stability: Decomposition above 150°C releases toxic fumes (e.g., CO, NOₓ); use TGA analysis to determine safe heating limits .
Advanced: What computational methods predict the compound’s bioavailability or target interactions?
Answer:
For Fmoc-derivatives with cyclopentane backbones:
- LogP Prediction: Use SwissADME to estimate logP (~3.2), indicating moderate lipophilicity suitable for membrane penetration .
- Molecular Docking: AutoDock Vina can model interactions with peptide-binding receptors (e.g., integrins) by aligning the hydroxycyclopentane moiety with active sites .
- ADMET Profiling: Predict CYP450 inhibition risks (e.g., CYP3A4) using ProTox-II to guide toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
